Cholebrine

Description

Iocetamic acid is a diagnostic aid (radiopaque medium)

IOCETAMIC ACID is a small molecule drug with a maximum clinical trial phase of IV.

was MH 1975-92 (see under IODOBENZENES 1975-90); use IODOBENZENES to search IOCETAMIC ACID 1975-92

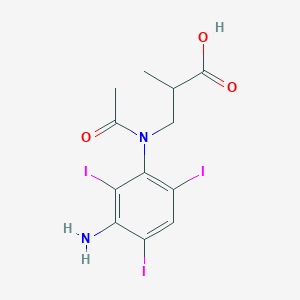

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(N-acetyl-3-amino-2,4,6-triiodoanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O3/c1-5(12(19)20)4-17(6(2)18)11-8(14)3-7(13)10(16)9(11)15/h3,5H,4,16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVQIUGOUKJHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023149 | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ETHER, BENZENE; SLIGHTLY SOL IN ACETONE, CHLOROFORM, SLIGHTLY SOL IN ALCOHOL | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO LIGHT CREAM-COLORED POWDER | |

CAS No. |

16034-77-8 | |

| Record name | Iocetamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iocetamic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016034778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iocetamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iocetamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iocetamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOCETAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA675Q0E3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

224-225 °C, ALSO REPORTED MP RANGE 191-212 °C; CONSISTS OF 2 ISOMERS HAVING MELTING POINTS 232 °C & 200-201 °C & PKA'S OF 4.25 & 4.0 RESPECTIVELY; THE LOWER MELTING COMPD IS APPROX TWO TIMES AS SOLUBLE | |

| Record name | IOCETAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Modification of the Carboxylic Acid Group:the Carboxylic Acid is a Key Functional Group That Makes Iocetamic Acid an Ionic Monomer.sigmaaldrich.comthis Group is Readily Derivatized Through Several Standard Organic Reactions.

Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol in the presence of an acid catalyst. savemyexams.comcommonorganicchemistry.com Creating simple alkyl esters (e.g., methyl or ethyl esters) would increase the lipophilicity of the molecule, which could alter its absorption and transport characteristics. nih.gov

Amidation: Reaction of the carboxylic acid (or its more reactive acyl chloride derivative) with an amine leads to the formation of an amide. This is a particularly important modification in the evolution of contrast agents. Converting the ionic carboxyl group to a neutral amide, especially one bearing hydrophilic substituents like hydroxyl groups, is the fundamental strategy used to create modern, non-ionic contrast media with lower osmolality and improved safety profiles. nih.gov

Pharmacological Research of Iocetamic Acid

Pharmacodynamic Mechanisms of Action as an Oral Cholecystographic Agent

The efficacy of iocetamic acid as a contrast agent for gallbladder visualization is rooted in its chemical structure and its interaction with physiological processes. The key pharmacodynamic mechanisms involve the principles of radiopacity, hepatic uptake and biliary excretion, and its influence on liver transporter functions.

Principles of Radiopacity and X-ray Attenuation by Triiodobenzene Ring Structures

Oral cholecystographic agents like iocetamic acid are weak organic acids characterized by a tri-iodinated benzene (B151609) ring, with iodine atoms typically positioned at the 2, 4, and 6 positions. nih.govnih.gov This structure, specifically the three iodine atoms, is fundamental to the agent's ability to attenuate X-rays, rendering the gallbladder radiopaque. issuu.com The high atomic number and electron density of iodine atoms effectively absorb X-ray photons, creating a contrast that allows for the visualization of the gallbladder and biliary tree against surrounding tissues. nih.gov Iocetamic acid contains approximately 62.0% organically bound iodine by weight, which is crucial for achieving the necessary X-ray attenuation for organ opacification. oup.com

Hepatic Uptake and Biliary Excretion Mechanisms Facilitating Gallbladder Opacification

Following oral administration and absorption, iocetamic acid is transported to the liver, where it is taken up by hepatocytes. nih.govnih.gov While the precise hepatic uptake mechanism is not fully elucidated, it is understood that these agents are then metabolized within the liver cells. nih.govnih.gov The metabolic process involves conjugation with glucuronic acid, a pathway shared with bilirubin. nih.govnih.govauntminnie.com This conjugation increases the water solubility of the compound. issuu.com

The conjugated iocetamic acid is then actively excreted into the bile canaliculi. issuu.com This biliary excretion is a critical step, as the contrast-laden bile flows into and fills the gallbladder. nih.govnih.gov Within the gallbladder, water is reabsorbed, leading to a concentration of the contrast agent and subsequent opacification of the organ for radiographic imaging. issuu.com

Interaction with Liver Transporter Function in Imaging Contexts

The movement of cholecystographic agents like iocetamic acid across hepatocyte membranes is mediated by various liver transporters. core.ac.uknih.gov These transporters, part of the SLC and ABC superfamilies, are responsible for the uptake of substances from the blood into the liver and their subsequent excretion into the bile. nih.gov The interaction of iocetamic acid with these transporters is central to its function in imaging.

Imaging techniques such as PET and SPECT can be employed to assess the in vivo activity of these hepatic transporters. nih.gov Studies have shown that the biliary excretion of iocetamic acid is facilitated by taurocholate, indicating an interaction with bile acid transport pathways. nih.gov Understanding these interactions is not only important for optimizing imaging protocols but also for assessing potential drug-drug interactions that could affect the clearance of both the contrast agent and other medications. researchgate.net

Modulation of Thyroid Hormone Metabolism by Oral Cholecystographic Agents: A Class Effect Analysis

Oral cholecystographic agents (OCAs), including iocetamic acid, are known to have a significant impact on thyroid hormone metabolism. oup.comnih.gov This is considered a class effect, as it is observed with various tri-iodinated compounds used for cholecystography. oup.com The primary mechanism is the potent inhibition of type I and type II deiodinases, the enzymes responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). oup.comnih.govscispace.com

This inhibition leads to a rapid decrease in serum T3 levels and a corresponding increase in reverse T3 (rT3) concentrations. oup.comnih.gov In some cases, an increase in serum T4 levels has also been observed, which may be due to both decreased T4 metabolism and TSH stimulation of the thyroid gland. oup.com Additionally, the iodine released from the breakdown of these agents can block the secretion of thyroid hormones from the gland itself. oup.comnih.gov While all OCAs exhibit these effects, the timing and magnitude can differ between specific agents. oup.com

Pharmacokinetic Research

The journey of iocetamic acid from administration to excretion is defined by its pharmacokinetic profile, which includes its absorption from the gastrointestinal tract and the factors that influence its availability to the body.

Oral Absorption Dynamics and Factors Influencing Bioavailability

For an oral cholecystographic agent to be effective, it must be efficiently absorbed from the gastrointestinal tract. nih.govnih.gov The absorption of these agents, which are generally weak organic acids, occurs primarily through passive diffusion across the intestinal mucosa. oup.commerckmanuals.com The lipophilicity of the compound, determined by the substituents on the aromatic ring, is a key factor in its ability to pass through the gastrointestinal lining. nih.gov

Hepatic Metabolism and Glucuronide Conjugation Pathways

Following oral administration, iocetamic acid is rapidly absorbed and transported to the liver, where it undergoes significant Phase II metabolism. pharmacompass.com The primary metabolic pathway for iocetamic acid is conjugation with glucuronic acid. pharmacompass.com This process, known as glucuronidation, is a major route for the metabolism of many drugs and xenobiotics. sigmaaldrich.comwikipedia.org It involves the enzymatic transfer of a glucuronyl group from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the iocetamic acid molecule. uomus.edu.iq

This conjugation is catalyzed by UDP-glucuronyltransferases, a family of enzymes located primarily in the microsomal fraction of liver cells (hepatocytes). uomus.edu.iq The addition of the highly polar glucuronic acid moiety to the iocetamic acid structure dramatically increases its water solubility. uomus.edu.iqatamanchemicals.com This biotransformation is crucial as it converts the lipophilic parent drug into a more water-soluble, radiopaque glucuronide conjugate, which can then be efficiently secreted from the liver into the bile. pharmacompass.com Like other oral cholecystographic agents such as iopanoic acid, this glucuronide conjugate is the form in which the compound is concentrated in the gallbladder. pharmacompass.comoup.com

The process of glucuronidation is vital for detoxifying and facilitating the elimination of a wide array of substances, including drugs, hormones, and bilirubin. wikipedia.orgatamanchemicals.com For iocetamic acid, this metabolic step is fundamental to its function as a contrast agent, as the resulting glucuronide is the active entity for radiographic visualization. pharmacompass.com

Biliary Excretion and Enterohepatic Circulation Investigations

The primary route of elimination for iocetamic acid following its hepatic metabolism is biliary excretion. drugfuture.comuoanbar.edu.iq After its conjugation in the liver to form a water-soluble glucuronide, the metabolite is actively secreted into the biliary canaliculi and subsequently concentrated in the gallbladder. pharmacompass.comuoanbar.edu.iq This process is essential for its use as an oral cholecystographic agent, allowing for the radiographic visualization of the gallbladder and biliary ducts. pharmacompass.com

Pharmacokinetic studies in bile-fistula dogs have provided specific insights into the biliary excretion of iocetamic acid. Research comparing it with another cholecystographic agent, iopanoic acid, demonstrated that the maximum biliary excretion rate of iocetamic acid is greater than that of iopanoic acid. nih.gov This suggests a more efficient transport into the bile. The same research also revealed that the biliary excretion of both agents is facilitated by taurocholate, a primary bile acid, indicating that iocetamic acid likely utilizes bile acid transport pathways for its secretion into bile. nih.gov

While direct studies on the enterohepatic circulation of iocetamic acid are not extensively detailed, the nature of its biliary excretion implies a potential for such recirculation. Enterohepatic circulation is a process where substances excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. nih.gov For a similar compound, it was found that approximately 30% of the radioactivity excreted into the bile was reabsorbed from the intestine, demonstrating enterohepatic cycling. researchgate.net Given that iocetamic acid is excreted as a glucuronide conjugate, intestinal bacteria possessing β-glucuronidase activity could potentially hydrolyze the conjugate back to the parent compound, allowing for its reabsorption.

Table 1: Comparative Biliary Excretion of Cholecystographic Agents in Dogs

| Compound | Finding | Reference |

|---|---|---|

| Iocetamic Acid | Maximum biliary excretion rate is greater than that of iopanoic acid. | nih.gov |

| Biliary excretion is facilitated by taurocholate infusion. | nih.gov | |

| Iopanoic Acid | Maximum biliary excretion rate is lower than that of iocetamic acid. | nih.gov |

| Biliary excretion is facilitated by taurocholate infusion. | nih.gov |

Renal Clearance and Extra-Biliary Elimination Pathways

While biliary excretion is the principal route for the elimination of iocetamic acid's glucuronide conjugate, a significant portion of the compound is also cleared through renal pathways. pharmacompass.comquizlet.com Reports indicate that most of the administered iocetamic acid is ultimately excreted in the urine within 48 hours of administration. quizlet.com This highlights the kidney's crucial role in the total body clearance of this agent. The elimination by the kidneys is clinically significant to the extent that the compound is contraindicated in patients with acute nephritis and uremia, conditions characterized by impaired renal function. pharmacompass.com

Plasma Protein Binding Characteristics and Distribution Studies

Upon absorption from the gastrointestinal tract, iocetamic acid is subject to extensive binding to plasma proteins. researchgate.net Research confirms that the compound is strongly bound to plasma proteins, with a high degree of binding reported. researchgate.netdruginfosys.com Specifically, iocetamic acid binds to serum albumin, the most abundant protein in blood plasma. scribd.combioanalysis-zone.com This high affinity for plasma proteins is a critical pharmacokinetic characteristic.

The extent of plasma protein binding significantly influences a drug's distribution and disposition. wikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse through cell membranes to reach target tissues or be eliminated. wikipedia.org For acidic molecules like iocetamic acid (pKa 4.1-4.25), high plasma protein binding can lead to a low volume of distribution, effectively confining the drug primarily to the vascular compartment. druginfosys.comnih.gov Despite the high degree of binding, iocetamic acid is reported to be distributed rapidly throughout the body following absorption. researchgate.net

The strong protein binding acts as a transport mechanism, carrying the compound to the liver for metabolism. oup.com It also creates a circulating reservoir, where the drug is gradually released from albumin, which can influence its clearance rate and duration of action. wikipedia.org

Table 2: Physicochemical and Binding Properties of Iocetamic Acid

| Property | Value / Characteristic | Reference |

|---|---|---|

| Plasma Protein Binding | High / Strong | researchgate.netdruginfosys.com |

| Binding Protein | Serum Albumin | scribd.com |

| pKa | 4.1 - 4.25 | druginfosys.com |

| Distribution | Rapid | researchgate.net |

Clinical Research Paradigms and Findings

Comparative Efficacy Studies in Cholecystography

The clinical utility of a cholecystographic contrast agent is primarily determined by its ability to provide clear and diagnostically useful images of the gallbladder and biliary ducts. Iocetamic acid has been the subject of numerous comparative studies to evaluate its efficacy against other commonly used oral contrast media.

The primary measure of efficacy in cholecystography is the degree of opacification of the gallbladder. Studies have shown that iocetamic acid provides reliable and often superior gallbladder visualization compared to other agents such as iopanoic acid, tyropanoate sodium, and ipodate (B1211876) sodium.

In a comparative study, 78% of patients receiving iocetamic acid demonstrated good to excellent gallbladder density, a significantly higher proportion than the 20% observed in patients who received sodium tyropanoate. jodrugs.com Furthermore, the rate of non-visualization was lower with iocetamic acid when compared to both iopanoic acid and sodium tyropanoate. jodrugs.com

Another double-blind study involving 503 patients directly compared iocetamic acid with ipodate sodium. The results indicated that iocetamic acid produced better gallbladder opacity, with a significantly higher percentage of studies graded as "excellent". ajronline.org This study also noted that the need for repeat examinations due to non-visualization was statistically lower for patients who received iocetamic acid. ajronline.org

When compared with iopanoic acid in a double-blind study of 100 patients, both agents showed comparable rates of "good" radiographs. However, iocetamic acid demonstrated a lower failure rate, with only 8% of cases resulting in non-opacification compared to 20% for iopanoic acid. jodrugs.comjodrugs.com A larger double-blind study involving 800 patients also suggested an advantage for iocetamic acid regarding the opacity of the gallbladder when compared to both tyropanoate sodium and iopanoic acid. rsna.org Similarly, a study on 726 patients using a double-blind technique found that a 4.5 g dose of iocetamic acid produced the most dense shadows and the highest diagnostic yield compared to iopanoic acid. rsna.orgrsna.org

Table 1: Comparative Gallbladder Opacification

| Contrast Agent | Study Design | Key Findings on Gallbladder Opacification | Citations |

|---|---|---|---|

| Iocetamic Acid vs. Iopanoic Acid & Sodium Tyropanoate | Comparative Study | Good to excellent density in 78% of iocetamic acid group vs. 20% in sodium tyropanoate group. Lower non-visualization rate for iocetamic acid. | jodrugs.com |

| Iocetamic Acid vs. Iopanoic Acid | Double-Blind, Randomized (100 patients) | Comparable rates of "good" radiographs. Non-opacification rate: 8% for iocetamic acid vs. 20% for iopanoic acid. | jodrugs.comjodrugs.com |

| Iocetamic Acid vs. Ipodate Sodium | Double-Blind, Randomized (503 patients) | Iocetamic acid resulted in better gallbladder opacity and a significantly higher proportion of "excellent" grades. Fewer repeat examinations needed. | ajronline.org |

| Iocetamic Acid vs. Tyropanoate Sodium & Iopanoic Acid | Double-Blind Study (800 patients) | Data suggested an advantage for iocetamic acid in gallbladder opacity. | rsna.org |

| Iocetamic Acid vs. Iopanoic Acid & Tyropanoate Sodium | Double-Blind Study (726 patients) | 4.5g iocetamic acid produced the most dense shadows and highest diagnostic yield. | rsna.orgrsna.org |

| Iocetamic Acid vs. Calcium Ipodate | Randomized Controlled Trial (100 patients) | No significant difference in the ability to opacify the gallbladder. | nih.gov |

Visualization of the common bile duct is a secondary but important objective in cholecystography. Studies comparing iocetamic acid with other agents have shown varied but generally favorable results.

In a large, double-blind study of 503 patients, iocetamic acid was found to provide slightly greater opacification of the common bile duct compared to ipodate sodium. ajronline.org Another study noted that visualization of the common bile duct was most successful in studies that also had the greatest opacification of the gallbladder, a finding that indirectly supports the efficacy of iocetamic acid due to its strong performance in gallbladder visualization. ajronline.org

A comparative trial between iocetamic acid and calcium ipodate in 100 patients revealed a notable difference under specific conditions. While there was no significant difference in common bile duct visualization when liver function was normal, iocetamic acid was superior to calcium ipodate in opacifying the common bile duct in patients with abnormal liver function. nih.gov However, a separate double-blind study comparing iocetamic acid and iopanoic acid found no statistical difference between the two agents in their ability to delineate the common bile duct. jodrugs.com In a study comparing fractionated doses of iopanoic acid and sodium ipodate, iopanoic acid was found to be better for bile duct visualization. nih.govcohlife.org

Table 2: Comparative Common Bile Duct Visualization

| Contrast Agent Comparison | Study Design | Key Findings on Common Bile Duct Visualization | Citations |

|---|---|---|---|

| Iocetamic Acid vs. Ipodate Sodium | Double-Blind, Randomized (503 patients) | Iocetamic acid provided slightly greater common duct opacification. | ajronline.org |

| Iocetamic Acid vs. Calcium Ipodate | Randomized Controlled Trial (100 patients) | Superior visualization with iocetamic acid in patients with abnormal liver function; no difference in patients with normal liver function. | nih.gov |

| Iocetamic Acid vs. Iopanoic Acid | Double-Blind, Randomized (100 patients) | No statistical difference in delineation of the common bile duct. | jodrugs.com |

Methodological Approaches in Clinical Trials

The evaluation of iocetamic acid has been conducted using rigorous clinical trial methodologies to ensure objectivity and reliability of the findings.

A cornerstone of the clinical research on iocetamic acid has been the consistent use of double-blind study designs. In this type of study, neither the patients nor the investigators (including the radiologists evaluating the cholecystograms) are aware of which contrast agent has been administered. This methodology minimizes bias in the assessment of both the quality of visualization and the incidence of side effects.

Numerous studies comparing iocetamic acid to iopanoic acid, tyropanoate sodium, and ipodate sodium have employed a double-blind protocol. jodrugs.comajronline.orgrsna.orgrsna.org For instance, the comparison of iocetamic acid and ipodate sodium in 503 patients was a double-blind, randomized study where radiographs were evaluated by two independent radiologists. jodrugs.comajronline.org Similarly, the study of 726 patients comparing iocetamic acid, iopanoic acid, and tyropanoate sodium utilized a double-blind technique to score radiographs and evaluate diagnostic yield. rsna.orgrsna.org The comparison between iocetamic acid and tyropanoate sodium in 51 patients was also conducted as a double-blind study. jodrugs.com This consistent application of a robust methodological standard lends significant weight to the comparative efficacy findings.

A study was specifically designed to evaluate the effect of a fractionated dose of iocetamic acid compared to a single-dose administration. The findings indicated that the gallbladder was opacified better when iocetamic acid was given as a single dose. nih.govresearchgate.netrsna.org This suggests that the absorption and excretion kinetics of iocetamic acid are optimally suited to a single administration protocol, in contrast to some other oral cholecystographic agents.

Toxicological and Adverse Effects Research

Mechanistic Investigations of Adverse Drug Reactions

While clinical adverse effects of iocetamic acid have been noted, dedicated research into the specific underlying pathophysiological mechanisms of these reactions is not extensively detailed in publicly available scientific literature. The following sections summarize the available research and highlight areas where mechanisms remain to be fully elucidated.

Adverse effects of iocetamic acid on the gastrointestinal system have been reported. However, specific mechanistic studies detailing the underlying pathophysiological processes leading to these effects are not well-documented in the available research. It is generally understood that oral contrast agents can cause gastrointestinal upset, but the precise molecular or cellular pathways initiated by iocetamic acid that result in such reactions have not been a primary focus of published investigations.

Given that iocetamic acid is an iodine-containing compound, its potential to modulate thyroid activity has been a subject of interest. However, specific studies in animal models focusing on the mechanisms of how iocetamic acid may perturb the endocrine system, particularly thyroid function, are not readily found in the scientific literature. Research into the direct effects of iocetamic acid on thyroid hormone synthesis, release, or metabolism is an area that would benefit from further detailed investigation.

Preclinical Toxicological Studies in Animal Models

A range of preclinical toxicological studies have been conducted on iocetamic acid in various animal models to determine its safety profile. These studies have assessed its acute, subacute, and chronic toxicity, as well as its potential for teratogenicity.

Acute Toxicity

Acute toxicity studies were performed to determine the median lethal dose (LD50) of iocetamic acid when administered orally.

| Animal Model | LD50 (mg/kg) |

| Rats | 7100 |

| Dogs | > 10,000 |

Subacute and Chronic Toxicity

Subacute and chronic toxicity studies were conducted in both rats and dogs to evaluate the effects of repeated oral administration of iocetamic acid over extended periods.

Subacute Oral Toxicity Study in Rats

| Duration | Doses Administered (mg/kg/day) | Key Findings |

| 4 weeks | 0, 100, 300, 1000 | No adverse effects on growth, food consumption, hematology, or blood chemistry. Slightly increased kidney and liver weights at 1000 mg/kg. |

Subacute Oral Toxicity Study in Dogs

| Duration | Doses Administered (mg/kg/day) | Key Findings |

| 4 weeks | 0, 100, 300, 1000 | No significant toxic effects observed. |

Chronic Oral Toxicity Study in Rats

| Duration | Doses Administered (mg/kg/day) | Key Findings |

| 52 weeks | 0, 100, 300, 1000 | No significant adverse effects on general health, growth, or survival. Minor changes in some organ weights at the highest dose. |

Chronic Oral Toxicity Study in Dogs

| Duration | Doses Administered (mg/kg/day) | Key Findings |

| 52 weeks | 0, 100, 300, 1000 | Iocetamic acid was well-tolerated with no significant signs of toxicity. |

Teratology Studies

Teratology studies were conducted to assess the potential of iocetamic acid to cause developmental abnormalities in offspring.

| Animal Model | Doses Administered (mg/kg/day) | Gestation Period of Administration | Key Findings |

| Rats | 0, 100, 300, 1000 | Days 6-15 | No evidence of teratogenic effects. |

| Rabbits | 0, 100, 300, 1000 | Days 6-18 | No evidence of teratogenic effects. |

Advanced Analytical Methodologies for Iocetamic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of iocetamic acid from its metabolites and potential impurities. High-performance liquid chromatography and gas chromatography are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications for Compound and Metabolite Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including iodinated contrast media. oup.comnih.gov For iocetamic acid, reversed-phase HPLC is the method of choice, allowing for the separation of the parent compound from its metabolites based on their polarity.

A typical HPLC method for the analysis of iodinated contrast agents involves a C18 column as the stationary phase. oup.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. oup.comnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation. Ultraviolet (UV) detection is commonly employed, with the wavelength set to the absorption maximum of the analyte, which for similar iodinated compounds is often in the range of 230-250 nm. oup.comnih.gov

Method validation is a critical aspect of HPLC analysis, ensuring the reliability and reproducibility of the results. youtube.com Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). youtube.com Linearity is established by analyzing a series of standards of known concentrations and demonstrating a proportional relationship between concentration and detector response. nih.gov Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. youtube.com

Table 1: Representative HPLC Method Parameters for Analysis of Iodinated Contrast Media

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (70:30 v/v), pH 4.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | Varies by specific compound |

Gas Chromatography (GC) Methodologies for Related Acid Analysis

Gas chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While direct analysis of iocetamic acid by GC is challenging due to its low volatility, the technique can be applied to the analysis of related acidic compounds or after derivatization of the iocetamic acid molecule.

For the analysis of acidic compounds by GC, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govnist.gov This process reduces the polarity of the compound and makes it more amenable to GC analysis.

The GC system typically consists of a capillary column with a non-polar or semi-polar stationary phase. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.govresearchgate.net When coupled with mass spectrometry (GC-MS), the technique provides not only quantitative information but also structural information based on the fragmentation pattern of the analyte. researchgate.net

Spectrometric Approaches for Structural Elucidation and Purity Assessment

Spectrometric techniques are indispensable for confirming the chemical structure of iocetamic acid and assessing its purity. Mass spectrometry and UV-Vis spectroscopy provide complementary information about the molecule's mass and electronic structure.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation of iocetamic acid, providing confirmation of its molecular weight and insights into its chemical structure through fragmentation analysis. uab.edu

In a typical mass spectrometry experiment, the iocetamic acid molecule is ionized, and the resulting molecular ion is detected. The molecular weight of iocetamic acid is 613.96 g/mol . nih.gov By analyzing the mass of the molecular ion, the identity of the compound can be confirmed.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For a carboxylic acid like iocetamic acid, common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). libretexts.orgmiamioh.edu The stable aromatic, tri-iodinated ring structure is expected to be a prominent feature in the mass spectrum. libretexts.org

Table 2: Predicted Fragmentation of Iocetamic Acid

| Fragment | Description |

|---|---|

| [M-H] - | Deprotonated molecular ion |

| [M-COOH] - | Loss of the carboxylic acid group |

| [M-OH] - | Loss of the hydroxyl group from the carboxylic acid |

UV-Vis Spectroscopy Applications for Detection and Quantification

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Iocetamic acid, with its aromatic ring system, exhibits strong UV absorbance, making this technique suitable for its detection and quantification.

The principle behind UV-Vis spectroscopy is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of iocetamic acid in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

Bioanalytical Methods for In Vivo Monitoring and Urinary Iodide Measurement

Bioanalytical methods are essential for studying the pharmacokinetics of iocetamic acid, including its absorption, distribution, metabolism, and excretion. researchgate.netnih.govnih.gov These methods involve the measurement of the drug and its metabolites in biological matrices such as plasma and urine. researchgate.netnih.gov Additionally, monitoring the excretion of iodide in urine is a key indicator of the in vivo fate of iodinated contrast agents. nih.govnih.gov

For the in vivo monitoring of iocetamic acid in plasma, a validated HPLC method, as described in section 6.1.1, would be employed. researchgate.net This would involve the extraction of the drug from plasma samples, followed by chromatographic separation and quantification. researchgate.netnih.gov Such studies provide crucial information on the time course of the drug in the body. mdpi.comthaiscience.infomdpi.com

A significant aspect of the bioanalysis of iocetamic acid is the measurement of urinary iodide, as the iodine atoms are eventually cleaved from the parent molecule and excreted. nih.govnih.gov The most common method for urinary iodide determination is based on the Sandell-Kolthoff reaction. nih.govnih.govresearchgate.net This is a colorimetric method where iodide catalyzes the reduction of ceric ammonium (B1175870) sulfate (B86663) by arsenious acid. nih.gov The rate of the reaction, which is measured spectrophotometrically, is proportional to the iodide concentration. nih.govnih.gov Prior to the reaction, urine samples are typically digested to remove interfering substances. nih.govnih.gov

An alternative and more advanced technique for urinary iodide measurement is Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govnih.gov ICP-MS is a highly sensitive and specific method that can directly measure the concentration of iodine in urine samples with minimal sample preparation. nih.govchromatographyonline.com It offers advantages in terms of speed and accuracy compared to the Sandell-Kolthoff method. nih.gov

Table 3: Comparison of Urinary Iodide Measurement Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Sandell-Kolthoff Reaction | Catalytic colorimetric reaction | Low cost, simple instrumentation nih.gov | Susceptible to interference, requires sample digestion nih.govnih.gov |

| ICP-MS | Atomic mass spectrometry | High sensitivity and specificity, rapid analysis nih.gov | Higher equipment cost nih.gov |

Table 4: List of Compounds

| Compound Name |

|---|

| Iocetamic acid |

| Acetonitrile |

| Methanol |

| Diatrizoic acid |

| Iothalamic acid |

| Ioxaglic acid |

| Iopanoic acid |

| Glycine |

| Hippurate |

| Ceric ammonium sulfate |

| Arsenious acid |

| Chlorpromazine |

| Olanzapine |

| L-acetylcarnitine |

| Succinic acid |

| Propionylcarnitine |

| Dicyclomine hydrochloride |

| Mefenamic acid |

| Paracetamol |

| Barakol |

| Beauvericin |

| ZM241385 |

| Alisol A |

| Alisol B |

| Alisol A 24-acetate |

| Pamabrom |

| Acemetacin |

| Indomethacin |

Structural Analogs and Derivatives Research

Structure-Activity Relationships for Optimized Contrast Enhancement

The relationship between the chemical structure of an iodinated contrast agent and its ability to enhance contrast is a critical area of study. For cholecystographic agents like iocetamic acid, the goal is to maximize the concentration of iodine in the gallbladder, which is directly related to the agent's pharmacokinetic profile: absorption, distribution, metabolism, and excretion.

Key structural features of iocetamic acid that influence its properties include:

The Tri-iodinated Benzene (B151609) Ring: This is the fundamental component responsible for radiopacity. The number and position of iodine atoms are paramount for X-ray attenuation.

The N-acetyl-N-(3-amino-2,4,6-triiodophenyl) Group: This side chain significantly influences the molecule's polarity, solubility, and protein binding characteristics.

The Carboxylic Acid Group: This functional group is crucial for the molecule's solubility in biological fluids and its pathway of excretion, primarily through the biliary system.

Research in this area focuses on modifying these components to optimize the balance between hydrophilicity and lipophilicity. This balance governs how the molecule is absorbed from the gastrointestinal tract, transported in the blood (often bound to albumin), taken up by hepatocytes, and secreted into the bile. Structure-activity relationship (SAR) studies aim to identify which molecular modifications lead to the most favorable pharmacokinetic profile for gallbladder visualization. While specific SAR studies on iocetamic acid are part of an older body of research, the principles of modifying side chains to alter pharmacokinetics are a continuing area of investigation in drug design. nih.govnih.govnovartis.com

Synthesis and Characterization of Iocetamic Acid Analogs for Imaging Applications

The synthesis of iocetamic acid analogs involves multi-step chemical reactions to introduce different functional groups or alter the existing side chains. The goal is to create new molecules with potentially superior imaging properties, such as higher iodine content for better contrast, improved solubility, or enhanced target specificity.

A general synthetic approach for creating analogs of tri-iodinated benzoic acid derivatives often starts with a commercially available aminobenzoic acid. The process typically involves:

Iodination: Introduction of three iodine atoms onto the benzene ring.

Functionalization of the Amino Group: Acylation or other modifications to introduce the desired side chain.

Modification of the Carboxylic Acid Group: Esterification or amidation to alter the molecule's polarity and solubility.

Once synthesized, these new analogs undergo rigorous characterization to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Elemental Analysis: To determine the percentage composition of elements, which is crucial for confirming the iodine content.

The following table provides a hypothetical example of characterization data for a synthesized iocetamic acid analog:

| Analytical Technique | Observed Data for Analog X | Interpretation |

| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons | Confirms the presence of the benzene ring and the specific side chain. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons | Provides further structural detail and confirms the carbon skeleton. |

| Mass Spectrometry (m/z) | [M+H]⁺ at the expected molecular weight | Confirms the successful synthesis of the target molecule. |

| Elemental Analysis (%) | C, H, N, I values consistent with the calculated formula | Verifies the elemental composition and iodine content. |

The development of new analytical and synthetic methods continues to be a focus in creating novel compounds for various applications, including medical imaging. nih.govfrontiersin.org

Conjugate Chemistry and Novel Delivery Systems Research

To improve the delivery and targeting of contrast agents, researchers are exploring the conjugation of molecules like iocetamic acid to various carrier systems. nih.gov This approach aims to enhance the agent's solubility, prolong its circulation time, and potentially direct it to specific tissues or cells. nih.gov

Novel delivery systems that are being investigated include:

Polymer-Drug Conjugates: Attaching the contrast agent to a biocompatible polymer, such as polyethylene glycol (PEG), can improve its pharmacokinetic properties. nih.gov

Nanoparticles: Encapsulating or conjugating the agent with nanoparticles can offer a platform for targeted delivery and controlled release. nih.govresearchgate.net This includes liposomes, micelles, and other nanostructures.

Biomolecule Conjugates: Linking the contrast agent to biomolecules like peptides or antibodies could enable targeted imaging of specific biological processes or cell types.

The chemistry of conjugation involves creating a stable covalent bond between the iocetamic acid derivative and the carrier molecule. nih.gov This often requires modifying the iocetamic acid structure to introduce a suitable functional group for linkage, such as an amine or a thiol.

The table below illustrates potential conjugation strategies and their intended benefits:

| Delivery System | Conjugation Strategy | Potential Advantage |

| PEGylation | Covalent attachment of PEG chains to the iocetamic acid molecule. | Increased solubility, longer circulation time, and reduced immunogenicity. |

| Liposomal Encapsulation | Incorporation of iocetamic acid into the aqueous core or lipid bilayer of a liposome. | Enhanced stability and potential for passive targeting to tumor tissues (the EPR effect). |

| Antibody-Drug Conjugate (ADC) | Linking iocetamic acid to a monoclonal antibody that recognizes a specific antigen. | Targeted delivery to specific cells or tissues, enabling molecular imaging. |

This area of research is highly active and holds promise for the development of next-generation imaging agents with improved efficacy and specificity. nih.govresearchgate.net

Future Research Directions and Unexplored Areas

Investigation of Novel Therapeutic Applications for Iocetamic Acid and its Analogs

While originally developed as a diagnostic aid, research has uncovered potential alternative therapeutic uses for iocetamic acid and similar compounds. nih.govdrugbank.com A notable area of investigation is in the management of thyroid disorders. Oral cholecystographic agents, including iocetamic acid, are potent inhibitors of type I and type II deiodinases, which are enzymes responsible for converting thyroxine (T4) to the more active triiodothyronine (T3). oup.comspringermedizin.de This inhibitory action leads to a rapid reduction in serum T3 levels, making these agents potentially useful for the short-term treatment of hyperthyroidism and thyrotoxicosis. oup.com

Furthermore, a drug repurposing screen identified iocetamic acid as one of several iodine-containing contrast agents that could suppress lethality in a fly model of NGLY1 deficiency, a rare genetic disorder. biorxiv.org This finding suggests a potential, though yet unexplored, therapeutic avenue for this condition. The development of amino acid derivatives is a rapidly evolving field with applications in drug development and molecular probes. amerigoscientific.com The synthesis of novel derivatives of iocetamic acid could lead to compounds with enhanced therapeutic efficacy or entirely new applications, for instance, in cancer therapy or the management of neurodegenerative diseases. amerigoscientific.com

Prostaglandin analogs are another class of compounds where structural modifications can lead to new therapeutic uses, particularly in ophthalmology for managing glaucoma. nih.govnih.gov The design of novel iocetamic acid analogs could similarly yield compounds with tailored biological activities.

Table 1: Investigational Therapeutic Areas for Iocetamic Acid and Analogs

| Therapeutic Area | Mechanism of Action | Investigational Finding |

|---|---|---|

| Hyperthyroidism | Inhibition of T4 to T3 conversion by blocking deiodinase enzymes. oup.comspringermedizin.de | Rapidly reduces serum T3 levels, offering a potential short-term treatment option. oup.com |

| NGLY1 Deficiency | Unknown, identified in a drug repurposing screen. | Suppressed lethality in a Drosophila model of the disease. biorxiv.org |

| Cancer Therapy | Potential targeting of altered amino acid metabolism in cancer cells. amerigoscientific.com | A general research trend for amino acid derivatives. amerigoscientific.com |

| Neurodegenerative Diseases | Potential modulation of altered amino acid metabolism and signaling. amerigoscientific.com | An active area of research for amino acid derivatives. amerigoscientific.com |

Refined Understanding of Molecular Interactions and Target Specificity

A deeper understanding of how iocetamic acid and its analogs interact with biological molecules at a molecular level is crucial for developing new applications and improving safety. The binding of these compounds to proteins is a key aspect of their function and potential off-target effects.

For instance, the interaction of oral cholecystographic agents with transthyretin (TTR), a transport protein for thyroxine, is an area of interest. onelook.comnews-medical.net Some mutations in TTR can lead to amyloid diseases, and understanding how different molecules bind to TTR can inform the development of stabilizers that prevent its dissociation and aggregation. news-medical.netmdpi.com The study of intra- and intermolecular interactions, using techniques like density functional theory (DFT) and symmetry-adapted perturbation theory (SAPT), can provide detailed insights into the forces that govern these binding events. researchgate.net

The specificity of iocetamic acid and its derivatives for their intended targets, such as deiodinases, versus other proteins needs to be further elucidated. This knowledge is essential for designing analogs with improved target specificity and reduced potential for side effects.

Development of Next-Generation Contrast Media Technologies Based on Iocetamic Acid Insights

Although largely replaced by other methods, the principles behind oral cholecystography and the properties of agents like iocetamic acid can still inform the development of new contrast media. wikipedia.orgrsna.org The ideal contrast agent should possess characteristics such as excellent X-ray absorption, minimal toxicity, and selective tissue uptake and excretion. ajpsonline.com

Iocetamic acid is a tri-iodinated benzene (B151609) derivative, and this core structure is common to many cholecystographic agents. nih.govmdpi.com Research into new zwitterionic iodinated molecules has shown promise in developing oral cholecystopaques with favorable properties like high biliary concentration and excretion. nih.gov

Future research could focus on creating novel contrast agents that are not limited to X-ray imaging. For example, insights from iocetamic acid could be applied to the design of targeted ultrasound contrast agents or agents for other imaging modalities. google.com The development of next-generation antibody therapeutics and other diagnostic agents also involves the conjugation of imaging moieties to targeting vectors. epo.org

Advanced Toxicological Modeling and Predictive Analytics

Advancements in computational toxicology offer new avenues for assessing the safety of iocetamic acid and its potential derivatives. mdpi.com Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the toxicity of new drug candidates based on their chemical structure. unal.edu.co These models can help to prioritize compounds for further testing and reduce the reliance on animal studies. unal.edu.conih.gov

Predictive analytics, which uses historical data and machine learning to forecast future outcomes, is increasingly being applied in various fields, including healthcare and supply chain management. ibm.comsap.com In toxicology, predictive models can be used to identify potential risks and understand the mechanisms of toxicity. biorxiv.org For instance, by analyzing large datasets of chemical structures and their corresponding toxicological profiles, it may be possible to predict the potential for adverse effects of new iocetamic acid analogs. mdpi.com

The use of proteome-wide thermal profiling and other "omics" technologies can help to identify the protein targets of chemical mixtures and improve the accuracy of toxicological predictions. biorxiv.org Furthermore, the development of mechanistic-based metamodels in computational toxicology allows for a more nuanced understanding of complex biological phenomena by integrating information from multiple levels. upf.edu These advanced approaches can provide a more comprehensive and predictive assessment of the toxicological profile of iocetamic acid and its future derivatives.

Q & A

Q. What experimental methodologies are recommended for assessing the stability of iocetamic acid under varying physiological conditions?

To evaluate stability, researchers should design in vitro simulations mimicking physiological environments (e.g., gastric pH, temperature). Use high-performance liquid chromatography (HPLC) to quantify degradation products over time. Include control groups with inert buffers and validate results against established contrast agents like iopanoic acid .

Q. How can researchers optimize dosage protocols for iocetamic acid in preclinical gallbladder imaging studies?

Conduct dose-response experiments in animal models (e.g., rodents or non-human primates) using incremental iodine concentrations. Measure imaging clarity via quantitative metrics (e.g., signal-to-noise ratio) and correlate with histopathological findings to confirm safety thresholds. Cross-reference pharmacokinetic data from prior studies to minimize hepatobiliary toxicity risks .

Q. What are the standard protocols for synthesizing and characterizing iocetamic acid in laboratory settings?

Follow iodination procedures outlined in pharmacological studies, ensuring purity via nuclear magnetic resonance (NMR) and mass spectrometry. For characterization, include solubility tests in aqueous and lipid matrices, and validate crystallinity using X-ray diffraction. Reproducibility requires strict adherence to reaction conditions (temperature, solvent ratios) .

Advanced Research Questions

Q. How can conflicting data on iocetamic acid’s renal clearance rates be resolved in meta-analyses?

Apply mixed-effects models to account for inter-study variability (e.g., differences in patient demographics or imaging modalities). Stratify data by covariates such as glomerular filtration rate (GFR) and contrast agent concentration. Sensitivity analyses should exclude outlier studies with methodological biases (e.g., non-blinded trials) .

Q. What advanced statistical models are suitable for analyzing clustered data in longitudinal studies of iocetamic acid’s metabolic effects?

Use hierarchical linear modeling (HLM) or generalized estimating equations (GEE) to address nested data structures (e.g., repeated measurements per subject). Adjust for covariates like hepatic enzyme activity and bile flow rates. Validate models via bootstrapping to ensure robustness against small sample sizes .

Q. How do researchers design experiments to compare iocetamic acid’s efficacy with next-generation non-ionic contrast agents?

Implement a double-blind, randomized controlled trial (RCT) with predefined endpoints (e.g., imaging resolution, adverse event rates). Use propensity score matching to balance cohorts. For preclinical studies, employ micro-CT imaging to quantify gallbladder opacification objectively. Statistical power calculations must account for expected effect sizes based on prior literature .

Q. What methodologies address the long-term stability of iocetamic acid in commercial formulations under non-ideal storage conditions?

Conduct accelerated stability testing by exposing samples to elevated temperatures/humidity levels. Monitor degradation via UV-Vis spectroscopy and ion-selective electrode measurements. Apply Arrhenius kinetics to predict shelf-life under standard storage conditions. Include mass balance assessments to track iodine loss .

Methodological Frameworks

How can the PICOT framework structure research questions on iocetamic acid’s safety in pediatric populations?

- P (Population): Children aged 2–12 years requiring cholangiography.

- I (Intervention): Low-dose iocetamic acid (1.5 g iodine/kg).

- C (Comparison): Standard-dose iopanoic acid (3.0 g iodine/kg).

- O (Outcome): Incidence of adverse events (e.g., allergic reactions, renal impairment).

- T (Time): 48-hour post-administration monitoring. This framework ensures clarity in hypothesis formulation and data collection .

Q. What steps mitigate bias when analyzing retrospective data on iocetamic acid’s diagnostic accuracy?

Implement blinding during image analysis to prevent observer bias. Use Cohen’s kappa coefficient to assess inter-rater reliability. Adjust for confounding variables (e.g., comorbidities, concurrent medications) via multivariate regression. Transparently report exclusion criteria and missing data handling in supplementary materials .

Data Contradiction and Validation

Q. How should researchers address discrepancies between preclinical and clinical pharmacokinetic data for iocetamic acid?

Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Validate models with clinical trial data, focusing on hepatic extraction ratios and biliary excretion rates. Conduct in vitro-in vivo correlation (IVIVC) studies using hepatocyte cultures and perfused liver models .

Q. What strategies validate the reproducibility of iocetamic acid’s contrast enhancement in multi-center trials?

Standardize imaging protocols across sites (e.g., X-ray tube voltage, exposure time). Use phantom calibration tools to harmonize image quality metrics. Implement centralized blinded review panels for outcome adjudication. Publish raw datasets and analysis code in open-access repositories to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.